molecular formula C12H9NO4 B2560397 1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate CAS No. 1392277-06-3

1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate

Cat. No.: B2560397
CAS No.: 1392277-06-3
M. Wt: 231.207
InChI Key: BDRFYZKZLYMXLC-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl cyclopropanecarboxylate is a chemical compound with the molecular formula C12H9NO4. It is characterized by the presence of a cyclopropane ring attached to a carboxylate group and an isoindoline ring with two oxo groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxoisoindolin-2-yl cyclopropanecarboxylate can be synthesized through a multi-step process involving the condensation of an aromatic primary amine with a maleic anhydride derivative. The reaction typically involves the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction mixture is stirred for several hours, followed by the addition of hydrochloric acid to precipitate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl cyclopropanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dioxoisoindolin-2-yl cyclopropanecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxoisoindolin-2-yl cyclopropanecarboxylate is unique due to the presence of both the cyclopropane ring and the isoindoline ring with oxo groups.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-10-8-3-1-2-4-9(8)11(15)13(10)17-12(16)7-5-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRFYZKZLYMXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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